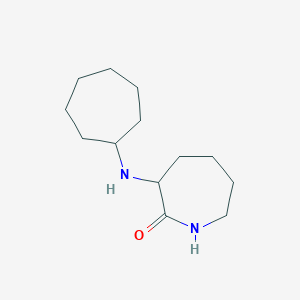![molecular formula C12H14N4O B6018994 3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018994.png)
3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. DMPT is a white crystalline powder that is soluble in water and has a molecular formula of C10H12N4O.
作用機序
The mechanism of action of DMPT is not yet fully understood, but it is believed to act as a feed attractant and growth promoter by stimulating the olfactory system of aquatic animals. DMPT has been shown to increase the activity of the hypothalamic-pituitary-gonadal axis, leading to increased production of growth hormone and other anabolic hormones.
Biochemical and Physiological Effects:
DMPT has been shown to have a variety of biochemical and physiological effects on aquatic animals. It has been found to increase the activity of digestive enzymes, improve nutrient absorption and utilization, and enhance the immune system of these animals. DMPT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects on growth and development.
実験室実験の利点と制限
DMPT has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that is easy to handle and store. DMPT is also highly soluble in water, making it easy to administer to aquatic animals. However, there are some limitations to the use of DMPT in laboratory experiments. Its effects may vary depending on the species and age of the animal, and it may interact with other compounds in the environment, leading to unpredictable results.
将来の方向性
There are several potential future directions for research on DMPT. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure DMPT. Another area of interest is the study of the long-term effects of DMPT on aquatic ecosystems, including its potential impact on the environment and other aquatic species. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its effects on different species of aquatic animals.
合成法
DMPT can be synthesized through a variety of methods, including the reaction of 3,4-dimethylaniline with methyl isocyanate and triethylamine, or through the reaction of 3,4-dimethylaniline with cyanogen bromide and methylamine. The most commonly used method involves the reaction of 3,4-dimethylaniline with cyanogen bromide and methylamine in the presence of a suitable solvent.
科学的研究の応用
DMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant effects on the growth and development of aquatic animals, particularly fish and shrimp. DMPT has been shown to increase feed intake, improve feed conversion efficiency, and enhance growth performance in these animals.
特性
IUPAC Name |
3-(3,4-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-5-10(6-8(7)2)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZYJMSYHXAFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6018920.png)
![ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B6018927.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B6018930.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6018935.png)

![5-(3-bromophenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6018951.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6018954.png)
![3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6018962.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6018971.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6018978.png)
![2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6018987.png)
![6-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-2-methylpyrimidin-4-ol](/img/structure/B6018997.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019005.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6019016.png)